Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride
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Overview
Description
“Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride” is a compound with the empirical formula C9H15ClN2 . It is a solid substance . This compound is a part of the pyrrolopyrazine family, which is a biologically active scaffold containing pyrrole and pyrazine rings .
Synthesis Analysis
The synthesis of pyrrolopyrazine derivatives, including “this compound”, involves various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring and a pyrazine ring . The SMILES string representation of this compound isCCC1NCCN2C1=CC=C2.[H]Cl
. Physical and Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 186.68 . The InChI key for this compound isZDICMKBDJFJAHF-UHFFFAOYSA-N
.
Scientific Research Applications
Synthesis and Reactivity
- Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate serves as a key starting material for synthesizing novel analogs of natural alkaloid peramine, with applications in heterocyclic compound synthesis (Voievudskyi et al., 2016).
Chemical Reactivity Studies
- Studies have explored the reactivity of related compounds towards various electrophilic reagents, contributing to the field of organic chemistry and synthesis of new compounds (Voievudskyi et al., 2016).
Synthesis of Derivatives
- Efficient synthesis of alkyl 7-hydroxy-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylate derivatives has been reported, highlighting ease of handling and purification, which is significant for chemical research and pharmaceutical applications (Alizadeh et al., 2014).
Regioselective Synthesis
- Research has focused on the regioselective synthesis of ethyl pyrazolecarboxylates, demonstrating significant advances in synthetic organic chemistry and expanding the utility of these compounds (Hanzlowsky et al., 2003).
Novel Routes to Derivatives
- Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines have been developed, which is crucial for the synthesis of complex organic molecules and has potential applications in medicinal chemistry (Katritzky et al., 2002).
Future Directions
The pyrrolopyrazine structure, including “Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride”, is an attractive scaffold for drug discovery research . The synthetic methods and biological activities of pyrrolopyrazine derivatives can help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
Mechanism of Action
Target of Action
This compound is part of a unique collection of chemicals provided to early discovery researchers . More research is needed to identify its specific targets and their roles.
Mode of Action
It’s known that pyrrolopyrazine derivatives, which this compound is a part of, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Pyrrolopyrazine derivatives have been associated with a variety of biological activities, indicating that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-2-14-10(13)8-5-9-6-11-3-4-12(9)7-8;/h5,7,11H,2-4,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEXHDPJDLSMJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2CCNCC2=C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1404364-65-3 |
Source
|
Record name | ethyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-7-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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